N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by its ability to form stable salts and its reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide can be synthesized through a multi-step process. One common method involves the reaction of hexyl bromide with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually obtained through crystallization and drying.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions typically occur in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium iodide.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the preparation of various biological buffers and reagents.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. Additionally, it can form complexes with various molecules, enhancing their solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds are used as photoinitiators and have applications in polymer chemistry.
Dimethylaminoethyl acrylate: This compound is used in the production of polymers and copolymers.
Uniqueness
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it versatile for different applications. Additionally, its effectiveness as a phase transfer catalyst and antimicrobial agent sets it apart from other similar compounds.
Properties
CAS No. |
214349-74-3 |
---|---|
Molecular Formula |
C12H29BrN2 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl-hexyl-dimethylazanium;bromide |
InChI |
InChI=1S/C12H29N2.BrH/c1-6-7-8-9-11-14(4,5)12-10-13(2)3;/h6-12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
XGADCJAEBUBOCK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](C)(C)CCN(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.